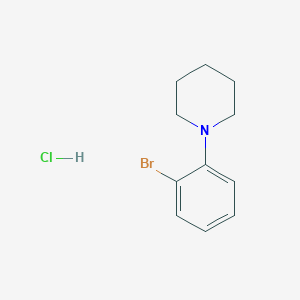
Ethyl 2-isobutylthiazole-4-carboxylate
Übersicht
Beschreibung
Ethyl 2-isobutylthiazole-4-carboxylate, also known as EITC, is an organic compound that is used as a reagent in various scientific research applications. It is an isothiocyanate-based reagent that can be used to synthesize a range of compounds and has been widely used in the fields of biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Ethyl Carbamate in Foods and Beverages
Ethyl carbamate (urethane), structurally related to Ethyl 2-isobutylthiazole-4-carboxylate through the ethyl ester group, is found at low levels in many fermented foods and beverages. It is genotoxic and carcinogenic in various species. Ethyl carbamate's presence in food and beverages, particularly distilled spirits, has raised health concerns, leading to research on its formation mechanisms and potential risks. This compound's study underscores the importance of monitoring and understanding the health implications of chemical constituents in consumables (Weber & Sharypov, 2009).
Semisynthetic Resorbable Materials from Hyaluronan Esterification
Research on biocompatible, degradable materials has led to the development of modified natural polymers, such as hyaluronan derivatives obtained through partial or total esterification. These materials, including ethyl and benzyl hyaluronan esters, show promise for various clinical applications due to their biocompatibility and varied biological properties. This line of research illustrates the potential of chemically modified compounds in creating new materials for medical and biotechnological applications (Campoccia et al., 1998).
Antioxidant and Anti-inflammatory Agents from Thiazole Derivatives
Thiazole derivatives, which share structural similarities with Ethyl 2-isobutylthiazole-4-carboxylate, have been investigated for their biological and medicinal properties. Research focusing on the synthesis and pharmacological evaluation of benzofused thiazole derivatives has revealed their potential as antioxidant and anti-inflammatory agents. This demonstrates the chemical versatility of thiazole derivatives in drug development and the potential for Ethyl 2-isobutylthiazole-4-carboxylate to serve similar functions (Raut et al., 2020).
Eigenschaften
IUPAC Name |
ethyl 2-(2-methylpropyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-4-13-10(12)8-6-14-9(11-8)5-7(2)3/h6-7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJHMSPHFZFWJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

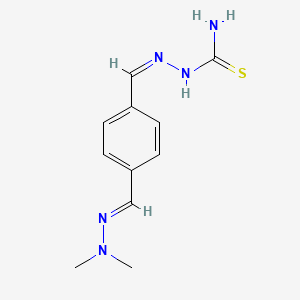
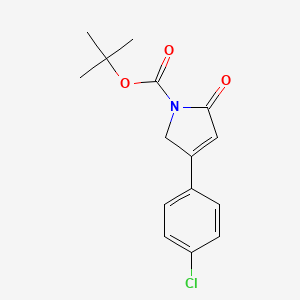
![N-(2-methoxyethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2439708.png)

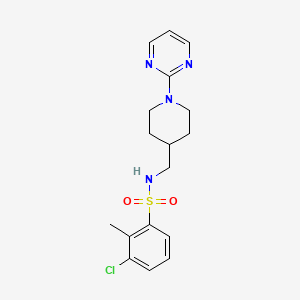
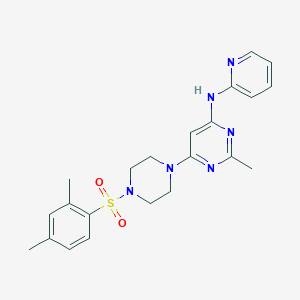
![3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2439713.png)
![2-[2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2439714.png)


![2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2439718.png)
![2-{5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2439720.png)
![2-Chloro-N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B2439721.png)
